molecular formula C56H82O25 B1233431 Durhamycin B

Durhamycin B

Cat. No. B1233431
M. Wt: 1155.2 g/mol
InChI Key: ICFBIVXFINBMRC-DBYMNNJYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Durhamycin B is a natural product found in Actinoplanes durhamensis with data available.

Scientific Research Applications

Antiviral Potential and Structural Insights

Durhamycin B, alongside its analog Durhamycin A, represents a novel addition to the aureolic acid family of antibiotics. These compounds have been identified for their potent inhibitory effects against HIV Tat transactivation, a key process in HIV replication and disease progression. Durhamycin A exhibits an inhibition concentration (IC50) of 4.8 nM, showcasing significant potency. While this compound was noted to be less potent than Durhamycin A, its discovery and structural elucidation contribute valuable knowledge to the field of antiviral research. The structure of this compound, featuring tetrasaccharide and disaccharide moieties attached to an aglycone, is distinct within the aureolic acid family and provides a basis for exploring further antiviral applications (Jayasuriya et al., 2002).

Aureolic Acids and Anticancer Research

The aureolic acid family, to which this compound belongs, has been extensively studied for its antineoplastic (anticancer) properties. These compounds are known to exhibit significant antibacterial and antitumor activities. The action mechanism primarily involves the inhibition of replication and transcription processes in tumor cells by binding to GC-rich nucleotide sequences. This interaction, especially with the Sp1 transcription factor site, in the presence of Mg2+, underpins the antitumor efficacy of aureolic acids. Although specific studies directly focusing on this compound's anticancer applications were not highlighted, the broader research on aureolic acids, including compounds like mithramycin (approved as an anticancer drug), underscores the potential therapeutic relevance of this compound in oncology (González Sabín, 2013).

Chemical Synthesis and Functionalization

Further research into this compound includes efforts to synthesize functionalized precursors of its complex sugar units. These endeavors aim to recreate the specific 2,6-dideoxy-tetra- and trisaccharide units of this compound, which are crucial for its biological activity. The development of highly stereoselective synthesis methods for these sugar units not only aids in understanding this compound's functional mechanisms but also facilitates the exploration of its therapeutic applications, particularly against HIV. The advancements in synthesizing these functionalized precursors underscore the compound's significance in medicinal chemistry and drug development (Durham & Roush, 2003).

properties

Molecular Formula

C56H82O25

Molecular Weight

1155.2 g/mol

IUPAC Name

[(2R,3S,4R,6S)-6-[(2R,3R,4R,6S)-6-[[7-butan-2-yl-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-6-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-methyloxan-3-yl] acetate

InChI

InChI=1S/C56H82O25/c1-11-20(2)42-33(77-39-17-34(48(64)24(6)73-39)78-37-15-31(59)46(62)22(4)71-37)14-29-12-28-13-30(55(70-10)53(69)45(61)21(3)57)56(52(68)44(28)51(67)43(29)50(42)66)81-41-18-35(49(65)25(7)74-41)79-40-19-36(54(26(8)75-40)76-27(9)58)80-38-16-32(60)47(63)23(5)72-38/h12,14,20-26,30-32,34-41,45-49,54-57,59-67H,11,13,15-19H2,1-10H3/t20?,21?,22-,23-,24-,25-,26-,30?,31-,32-,34-,35-,36-,37+,38+,39+,40+,41+,45?,46-,47-,48-,49-,54+,55?,56?/m1/s1

InChI Key

ICFBIVXFINBMRC-DBYMNNJYSA-N

Isomeric SMILES

CCC(C)C1=C(C2=C(C3=C(CC(C(C3=O)O[C@H]4C[C@H]([C@@H]([C@H](O4)C)O)O[C@H]5C[C@H]([C@H]([C@H](O5)C)OC(=O)C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O)C(C(=O)C(C(C)O)O)OC)C=C2C=C1O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O[C@H]8C[C@H]([C@@H]([C@H](O8)C)O)O)O)O

SMILES

CCC(C)C1=C(C2=C(C3=C(CC(C(C3=O)OC4CC(C(C(O4)C)O)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)O)O)C(C(=O)C(C(C)O)O)OC)C=C2C=C1OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)O)O)O

Canonical SMILES

CCC(C)C1=C(C2=C(C3=C(CC(C(C3=O)OC4CC(C(C(O4)C)O)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)O)O)C(C(=O)C(C(C)O)O)OC)C=C2C=C1OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)O)O)O

synonyms

durhamycin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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